

Spectroscopic Characterization of 2-(9H-Carbazol-9-yl)ethyl Methacrylate: A Technical Guide

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Compound of Interest

Compound Name: 2-(9H-Carbazol-9-yl)ethyl methacrylate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of **2-(9H-Carbazol-9-yl)ethyl methacrylate**, a monomer of significant interest in the development of advanced materials for drug delivery, organic electronics, and other biomedical applications. This document outlines the expected spectroscopic signatures based on ¹H NMR, ¹³C NMR, FT-IR, and UV-Vis analyses, and provides detailed experimental protocols for these characterization techniques.

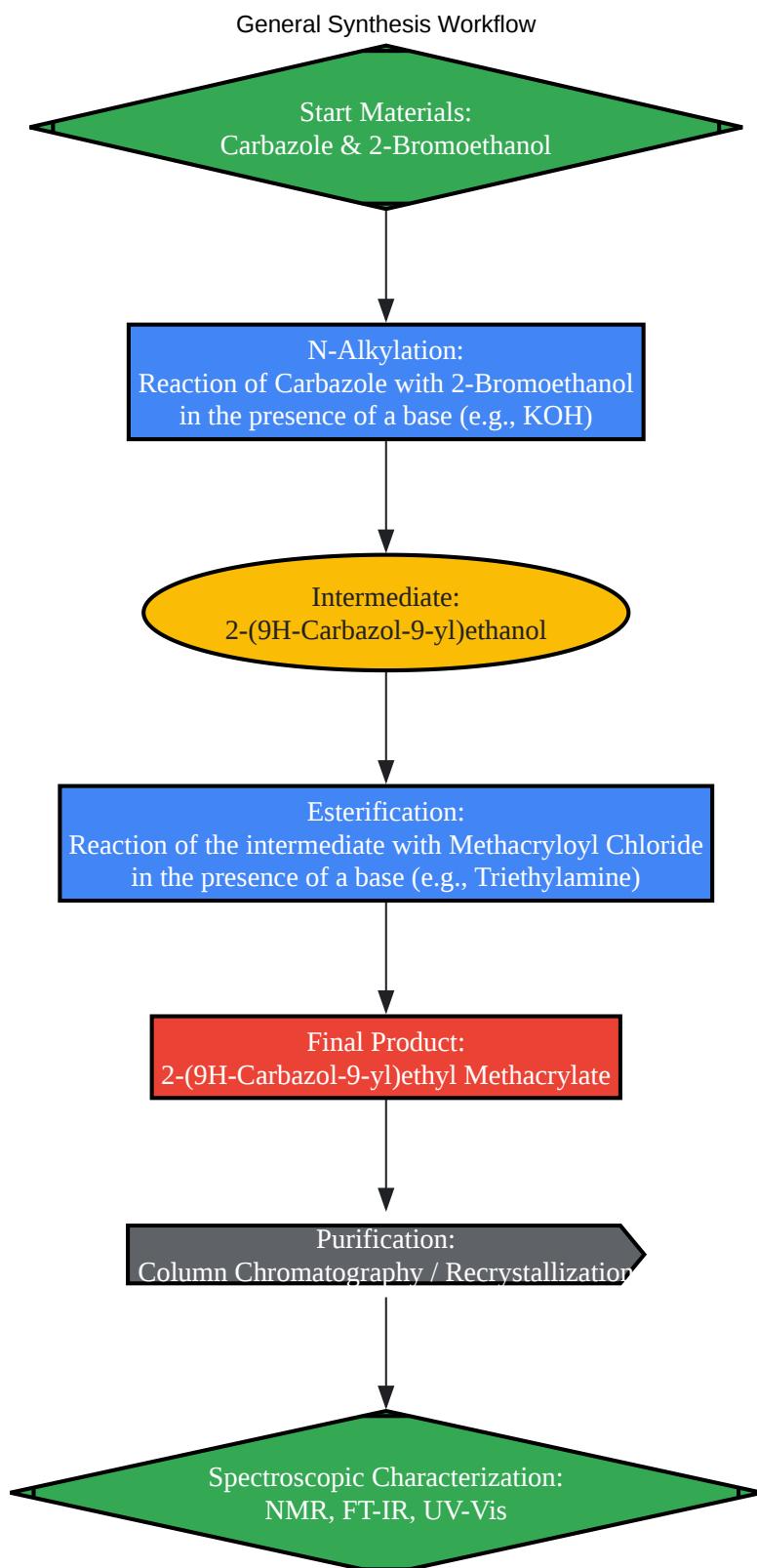
Molecular Structure

The foundational step in the characterization of any molecule is the clear understanding of its structure. The diagram below illustrates the molecular structure of **2-(9H-Carbazol-9-yl)ethyl methacrylate**.

Caption: Molecular structure of **2-(9H-Carbazol-9-yl)ethyl methacrylate**.

Synthesis Workflow

The synthesis of **2-(9H-Carbazol-9-yl)ethyl methacrylate** typically involves a two-step process, starting with the N-alkylation of carbazole followed by esterification. The logical workflow for this synthesis is depicted below.

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Caption: Logical workflow for the synthesis and characterization.

Spectroscopic Data

The following tables summarize the expected quantitative data from the spectroscopic characterization of **2-(9H-Carbazol-9-yl)ethyl methacrylate**. These values are based on the analysis of its constituent functional groups and data from structurally related compounds.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~8.10	d	2H	Aromatic protons (H-4, H-5)
~7.50	d	2H	Aromatic protons (H-1, H-8)
~7.40	t	2H	Aromatic protons (H-2, H-7)
~7.20	t	2H	Aromatic protons (H-3, H-6)
~6.10	s	1H	Vinylic proton (=CH ₂)
~5.55	s	1H	Vinylic proton (=CH ₂)
~4.60	t	2H	N-CH ₂ -
~4.40	t	2H	-O-CH ₂ -
~1.90	s	3H	-CH ₃

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Chemical Shift (δ) ppm	Assignment
~167.0	Carbonyl carbon (C=O)
~140.0	Aromatic carbons (C-4a, C-4b)
~136.0	Vinylic carbon (=C(CH ₃))
~126.0	Vinylic carbon (=CH ₂)
~125.8	Aromatic carbons (C-4, C-5)
~123.0	Aromatic carbons (C-1, C-8)
~120.0	Aromatic carbons (C-2, C-7)
~109.0	Aromatic carbons (C-3, C-6)
~63.0	-O-CH ₂ -
~41.0	N-CH ₂ -
~18.0	-CH ₃

Fourier-Transform Infrared (FT-IR) Spectroscopy

Wavenumber (cm ⁻¹)	Vibration Mode	Functional Group
~3050	C-H stretch	Aromatic
~2950	C-H stretch	Aliphatic (CH ₂ , CH ₃)
~1720	C=O stretch	Ester
~1640	C=C stretch	Vinylic
~1600, 1480, 1450	C=C stretch	Aromatic ring
~1290	C-O stretch	Ester
~1160	C-N stretch	Carbazole
~750	C-H bend	Aromatic (out-of-plane)

Ultraviolet-Visible (UV-Vis) Spectroscopy

Wavelength (λ_{max}) nm	Solvent	Electronic Transition
~293, 329, 343	Dichloromethane	$\pi \rightarrow \pi^*$ transitions of the carbazole moiety

Experimental Protocols

Detailed methodologies for the key spectroscopic characterization techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and confirm the identity of the synthesized compound.

Methodology:

- Sample Preparation: Dissolve approximately 10-20 mg of the purified **2-(9H-Carbazol-9-yl)ethyl methacrylate** in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in a standard 5 mm NMR tube.
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- ^1H NMR Acquisition:
 - Acquire a one-dimensional ^1H NMR spectrum.
 - Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.
 - Reference the spectrum to the residual solvent peak (e.g., CDCl_3 at 7.26 ppm) or an internal standard like tetramethylsilane (TMS).
- ^{13}C NMR Acquisition:
 - Acquire a one-dimensional ^{13}C NMR spectrum with proton decoupling.

- Typical parameters: spectral width of 200-220 ppm, 1024-4096 scans, relaxation delay of 2-5 seconds.
- Reference the spectrum to the solvent peak (e.g., CDCl_3 at 77.16 ppm).
- Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) using appropriate software. Integrate the ^1H NMR signals and assign the peaks in both ^1H and ^{13}C spectra to the corresponding atoms in the molecular structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

- Sample Preparation (Attenuated Total Reflectance - ATR):
 - Place a small amount of the solid sample directly onto the ATR crystal.
 - Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.
- Instrumentation: Use a benchtop FT-IR spectrometer equipped with a universal ATR accessory.
- Data Acquisition:
 - Collect a background spectrum of the empty ATR crystal.
 - Collect the sample spectrum over a range of $4000\text{-}400\text{ cm}^{-1}$.
 - Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- Data Processing: The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum. Analyze the spectrum to identify characteristic absorption bands corresponding to the functional groups in the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

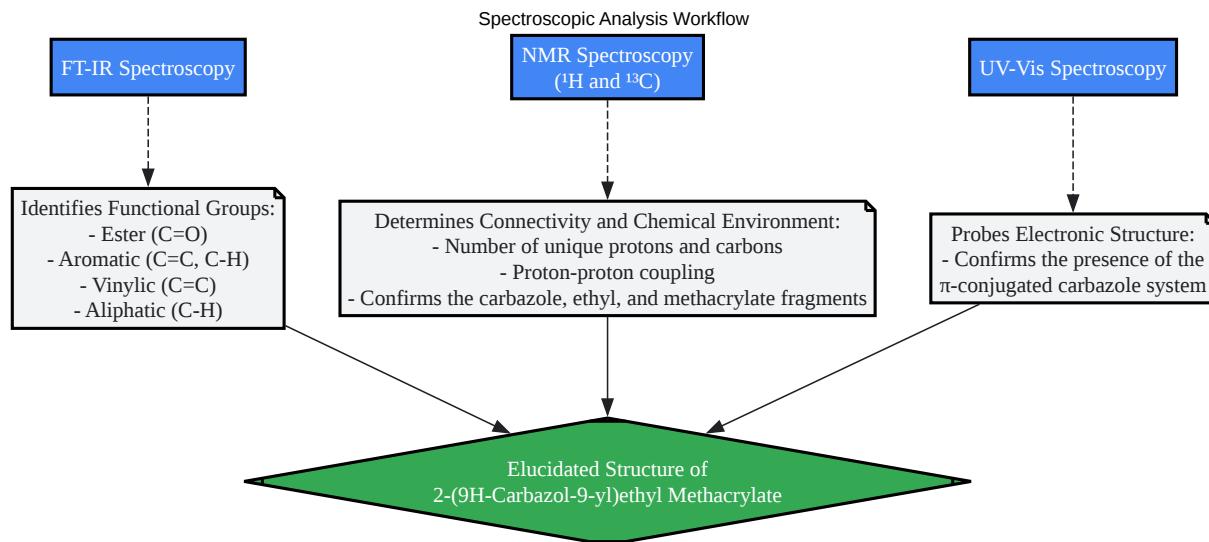
Objective: To investigate the electronic absorption properties of the molecule, particularly the π -conjugated carbazole system.

Methodology:

- Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble (e.g., dichloromethane, chloroform, or acetonitrile).
- Solution Preparation:
 - Prepare a stock solution of the compound with a known concentration (e.g., 1×10^{-3} M) by accurately weighing the sample and dissolving it in a precise volume of the chosen solvent in a volumetric flask.
 - Prepare a dilute solution (e.g., 1×10^{-5} M) by serial dilution of the stock solution for analysis.
- Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
- Data Acquisition:
 - Fill a quartz cuvette with the pure solvent to be used as a reference (blank).
 - Fill a matched quartz cuvette with the sample solution.
 - Scan the sample over a wavelength range of approximately 200-800 nm.
- Data Analysis: Identify the wavelengths of maximum absorbance (λ_{max}) from the resulting spectrum.

Logical Relationships in Spectroscopic Analysis

The following diagram illustrates the logical flow of information obtained from each spectroscopic technique to elucidate the final structure of the molecule.



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Caption: Workflow of structural elucidation using multiple spectroscopic techniques.

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